Structural Differentiation via Thian-4-yl Substituent vs. Common Saturated Heterocycles in BET Inhibitor Scaffolds
The target compound is structurally differentiated from unsubstituted 1,4-diazepane by the presence of a thian-4-yl (tetrahydro-2H-thiopyran-4-yl) group. This introduces a sulfur atom into the saturated six-membered ring, whereas the most common saturated heterocycles in the Dana-Farber diazepane BET inhibitor patent series (US 9,695,172 B2) are morpholine (oxygen-containing) and piperidine (nitrogen-containing) [1]. While no direct BRD4 IC50 data exists for this exact compound, a comparator from the same patent family, BAY-1238097 (a benzo-diazepine BET inhibitor), demonstrates a BRD4 TR-FRET IC50 of <100 nM and a cellular NanoBRET IC50 as low as 63 nM, establishing that sulfur-containing heterocycles can achieve nanomolar potency in this target class . The thian-4-yl group's larger van der Waals volume and higher polarizability compared to oxygen in morpholine may enhance hydrophobic contacts in the bromodomain WPF shelf region, a hypothesis that can only be tested with this specific chemotype.
| Evidence Dimension | Heteroatom identity in saturated 6-membered ring substituent and impact on BET bromodomain binding potency |
|---|---|
| Target Compound Data | Thian-4-yl (tetrahydro-2H-thiopyran-4-yl); no direct BRD4 IC50 data available |
| Comparator Or Baseline | Morpholine-substituted 1,4-diazepane analogs from patent US 9,695,172 B2 (no specific IC50 values disclosed for exact analogs); BAY-1238097 (sulfur-containing benzodiazepine BET inhibitor, BRD4 TR-FRET IC50 <100 nM, NanoBRET IC50 63 nM) |
| Quantified Difference | Not quantifiable for this specific compound; class-level inference suggests thian-4-yl substitution may confer distinct binding kinetics relative to oxygen or nitrogen heterocycles |
| Conditions | BRD4 TR-FRET and NanoBRET assays as reported for comparator BAY-1238097 |
Why This Matters
For researchers assembling a structure-activity relationship (SAR) library of BET inhibitors, the thian-4-yl substituent represents an underexplored chemical space that cannot be replicated by commercially available morpholine or piperidine analogs.
- [1] Bradner, J. E., Gray, N. S., Qi, J., McKeown, M. R., & Buckley, D. (2017). Diazepane derivatives and uses thereof (U.S. Patent No. 9,695,172 B2). U.S. Patent and Trademark Office. View Source
